molecular formula C13H7N7 B14614686 3,6-Diazidoacridine CAS No. 57459-61-7

3,6-Diazidoacridine

Cat. No.: B14614686
CAS No.: 57459-61-7
M. Wt: 261.24 g/mol
InChI Key: JYWZKINPFVKDMK-UHFFFAOYSA-N
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Description

3,6-Diazidoacridine is an organic compound that belongs to the acridine family. Acridines are nitrogen-containing heterocycles known for their planar structures and significant biological activities. This compound is characterized by the presence of azido groups at the 3 and 6 positions of the acridine ring, making it a unique and reactive molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazidoacridine typically involves the introduction of azido groups into the acridine framework. One common method is the diazotization of 3,6-diaminoacridine followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido groups .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the explosive nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions: 3,6-Diazidoacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide, organic solvents.

    Reduction: Hydrogen gas, palladium on carbon.

    Cycloaddition: Copper(I) catalysts, organic solvents.

Major Products:

    Substitution: Various substituted acridines.

    Reduction: 3,6-Diaminoacridine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

3,6-Diazidoacridine has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3,6-Diazidoacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription. This intercalation can lead to the inhibition of enzymes like topoisomerases, which are crucial for DNA unwinding and replication .

Comparison with Similar Compounds

Uniqueness: 3,6-Diazidoacridine is unique due to the presence of azido groups, which impart distinct reactivity and potential for further functionalization.

Properties

CAS No.

57459-61-7

Molecular Formula

C13H7N7

Molecular Weight

261.24 g/mol

IUPAC Name

3,6-diazidoacridine

InChI

InChI=1S/C13H7N7/c14-19-17-10-3-1-8-5-9-2-4-11(18-20-15)7-13(9)16-12(8)6-10/h1-7H

InChI Key

JYWZKINPFVKDMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N=[N+]=[N-])C=C21)N=[N+]=[N-]

Origin of Product

United States

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